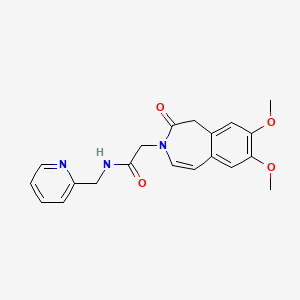![molecular formula C16H13N3OS B12155397 (2Z,5Z)-2-[(3-methylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one CAS No. 641997-55-9](/img/structure/B12155397.png)
(2Z,5Z)-2-[(3-methylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,5Z)-2-[(3-methylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a 3-methylphenyl group and a pyridin-3-ylmethylidene group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(3-methylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3-methylbenzaldehyde, pyridine-3-carbaldehyde, and thiosemicarbazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(2Z,5Z)-2-[(3-methylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, (2Z,5Z)-2-[(3-methylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one is studied for its potential as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in catalysis and material science.
Biology
Biologically, this compound has shown promise as an antimicrobial and anticancer agent. Its thiazolidinone core is known for its biological activity, and the specific substitutions enhance its efficacy against various pathogens and cancer cell lines.
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its antimicrobial and anticancer properties make it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to form stable complexes with metals also makes it useful in the production of catalysts.
作用机制
The mechanism of action of (2Z,5Z)-2-[(3-methylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, while the aromatic substitutions can enhance binding affinity and specificity. This compound can also induce apoptosis in cancer cells by disrupting cellular pathways and triggering cell death.
相似化合物的比较
Similar Compounds
- (2Z,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
- (2Z,5Z)-2-[(3-chlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
- (2Z,5Z)-2-[(3-methylphenyl)imino]-5-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one
Uniqueness
What sets (2Z,5Z)-2-[(3-methylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one apart from similar compounds is its specific substitution pattern, which enhances its biological activity and binding affinity. The presence of both the 3-methylphenyl and pyridin-3-ylmethylidene groups provides a unique combination of electronic and steric effects, making it a versatile compound for various applications.
属性
CAS 编号 |
641997-55-9 |
|---|---|
分子式 |
C16H13N3OS |
分子量 |
295.4 g/mol |
IUPAC 名称 |
(5Z)-2-(3-methylphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13N3OS/c1-11-4-2-6-13(8-11)18-16-19-15(20)14(21-16)9-12-5-3-7-17-10-12/h2-10H,1H3,(H,18,19,20)/b14-9- |
InChI 键 |
KVANVINNWMKRBI-ZROIWOOFSA-N |
手性 SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)/C(=C/C3=CN=CC=C3)/S2 |
规范 SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CN=CC=C3)S2 |
溶解度 |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide](/img/structure/B12155314.png)

![1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B12155324.png)
![4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12155327.png)
![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155333.png)
![Ethyl 4-[5-(4-chlorophenyl)-3-hydroxy-2-oxo-4-(2-thienylcarbonyl)-3-pyrrolinyl]benzoate](/img/structure/B12155343.png)
![2-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B12155346.png)
![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12155348.png)
![2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N'-[(Z)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12155362.png)
![7,8-dimethoxy-3-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12155363.png)
![N'~1~-[(E)-(4-fluorophenyl)methylidene]-N'~6~-[(Z)-(4-fluorophenyl)methylidene]hexanedihydrazide](/img/structure/B12155366.png)
![4-[({[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12155377.png)
![3-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12155388.png)

